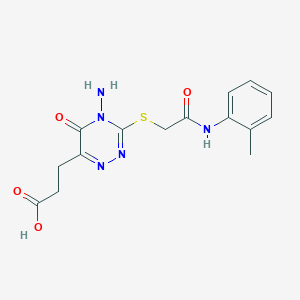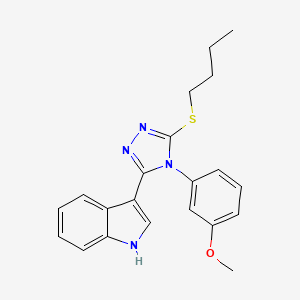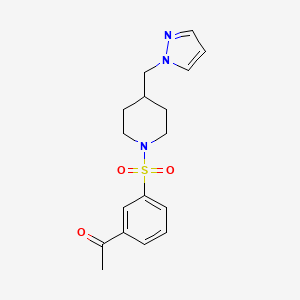![molecular formula C15H20N2O3S B2943125 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide CAS No. 2361827-20-3](/img/structure/B2943125.png)
3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide is a chemical compound that belongs to the class of oxazolidinones. It has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of peptide bonds between amino acids, thereby inhibiting the growth and replication of bacteria.
Biochemical and Physiological Effects
In addition to its antibacterial activity, 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide has also been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. However, one of the limitations of this compound is its potential toxicity to mammalian cells. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide. One area of interest is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other antibiotics to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential therapeutic applications in the treatment of bacterial infections.
Métodos De Síntesis
The synthesis of 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide involves the condensation of 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylic acid with 2-acetylthiophene in the presence of triethylamine. The resulting compound is then reacted with ethyl chloroformate to form the intermediate, which is subsequently reacted with (R)-2-amino-1-propanol to yield the final product.
Aplicaciones Científicas De Investigación
3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide has been studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, this compound has also been investigated for its potential use in the treatment of tuberculosis.
Propiedades
IUPAC Name |
3-(prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-14(18)16-7-5-15(19)17-11-6-8-20-12(10-11)13-4-3-9-21-13/h2-4,9,11-12H,1,5-8,10H2,(H,16,18)(H,17,19)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCBNVULDOPMH-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCOC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCC(=O)N[C@@H]1CCO[C@H](C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943042.png)
![2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2943044.png)

![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)
![5-((2,6-Dimethylmorpholino)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943048.png)


![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2943054.png)
![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)
![4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2943059.png)
![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline](/img/structure/B2943064.png)